Ester Substituent Swap: 5‑Bromofuran‑2‑carboxylate vs. 4‑Nitrobenzoate (ML221) – APJ Antagonist Activity
The closest analogue with published quantitative pharmacology is ML221 (CAS 877636‑42‑5), which carries a 4‑nitrobenzoate ester in place of the 5‑bromofuran‑2‑carboxylate. ML221 inhibits apelin‑13‑mediated APJ activation with IC50 = 0.70 µM (cAMP assay) and IC50 = 1.75 µM (β‑arrestin assay), and exhibits >37‑fold selectivity over the AT1 receptor [1]. No equivalent IC50 data are publicly available for the 5‑bromofuran‑2‑carboxylate derivative; however, the replacement of an electron‑deficient nitrobenzoate with an electron‑rich bromofuran carboxylate is expected to markedly alter hydrogen‑bonding and π‑stacking interactions within the APJ binding pocket, potentially shifting both potency and functional bias .
| Evidence Dimension | APJ functional antagonism – cAMP IC50 |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | ML221 (4-nitrobenzoate analog): IC50 = 0.70 µM (cAMP) and 1.75 µM (β‑arrestin) [1] |
| Quantified Difference | Unable to calculate; quantitative data for the target compound are absent |
| Conditions | Cell-based APJ functional assays (cAMP accumulation and β‑arrestin recruitment) |
Why This Matters
Investigators designing APJ‑targeted probes must recognise that the bromofuran ester variant has not been pharmacologically validated; it should not be assumed to recapitulate ML221’s potency or selectivity.
- [1] Maloney PR, Khan P, Hedrick M, et al. Discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) as a functional antagonist of the apelin (APJ) receptor. Bioorg Med Chem Lett. 2012;22(21):6656-6660. doi:10.1016/j.bmcl.2012.08.105 View Source
